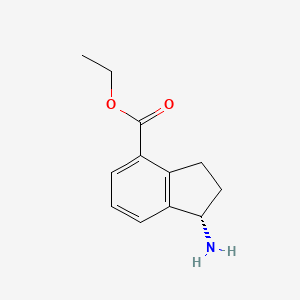

Ethyl (S)-1-aminoindane-4-carboxylate

Description

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

ethyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate |

InChI |

InChI=1S/C12H15NO2/c1-2-15-12(14)10-5-3-4-9-8(10)6-7-11(9)13/h3-5,11H,2,6-7,13H2,1H3/t11-/m0/s1 |

InChI Key |

OROTZTHHTIVNPQ-NSHDSACASA-N |

Isomeric SMILES |

CCOC(=O)C1=CC=CC2=C1CC[C@@H]2N |

Canonical SMILES |

CCOC(=O)C1=CC=CC2=C1CCC2N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Chiral Aminoindane-4-Carboxylate Derivatives in Medicinal Chemistry

Abstract

The indane nucleus represents a privileged scaffold in medicinal chemistry, offering a conformationally rigid framework that is amenable to diverse functionalization.[1] This guide focuses on a specific, high-potential subclass: chiral aminoindane-4-carboxylate derivatives. The introduction of chirality and a carboxylate moiety at the 4-position presents unique opportunities for modulating physicochemical properties and achieving selective interactions with biological targets. We will explore the stereoselective synthesis of the core chiral aminoindane structure, discuss synthetic strategies for introducing the 4-carboxylate group, and delve into the potential medicinal chemistry applications and structure-activity relationships (SAR) by drawing parallels with well-studied aminoindane analogs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

The Aminoindane Scaffold: A Foundation of Therapeutic Potential

The aminoindane framework, characterized by a fused benzene and cyclopentane ring system bearing an amino group, is a cornerstone in the design of biologically active molecules. Its rigid structure reduces the entropic penalty upon binding to a target protein, often leading to enhanced potency. The therapeutic applications of aminoindane derivatives are remarkably broad, encompassing antibacterial, antiviral, anti-Parkinsonian, and potent psychoactive effects.[2][3][4]

The significance of stereochemistry in pharmacology is paramount, as enantiomers of a chiral drug can exhibit widely different potency, selectivity, and toxicity profiles.[5][6] Consequently, the development of stereoselective synthetic routes to access single-enantiomer aminoindanes is a critical endeavor. The addition of a 4-carboxylate group further functionalizes the scaffold, introducing a polar, ionizable handle that can serve as a key pharmacophoric element for hydrogen bonding or salt-bridge interactions within a receptor's binding pocket, or be used to fine-tune pharmacokinetic properties.

Stereoselective Synthesis of the Chiral Aminoindane Core

Achieving enantiomeric purity is the primary challenge in the synthesis of these derivatives. Two principal strategies are employed: direct asymmetric synthesis and the resolution of a racemic mixture. The choice between these pathways often depends on factors like scalability, cost, and the availability of starting materials.

Methodology 1: Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly. This is often achieved through the use of chiral auxiliaries or catalysts.

-

Chiral Auxiliaries: A chiral auxiliary is a temporary addition to the molecule that directs the stereochemical outcome of a subsequent reaction. For instance, amino alcohols derived from α-amino acids, such as those based on (1S, 2R)-cis-aminoindanol, have proven highly effective in directing asymmetric aldol reactions and electrophilic aminations.[7][8] The auxiliary provides a predictable, conformationally constrained transition state, ensuring high diastereoselectivity.[7]

-

Catalytic Asymmetric Hydrogenation: This powerful technique involves the hydrogenation of a prochiral precursor, such as a dehydro-α-amino acid derivative, using a chiral transition metal catalyst (e.g., a rhodium complex).[9] This method is highly efficient and atom-economical, making it attractive for industrial-scale synthesis.[9]

Methodology 2: Chiral Resolution

This approach begins with the synthesis of a racemic mixture of the aminoindane, which is then separated into its constituent enantiomers.

-

Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid or camphorsulfonic acid, to form a pair of diastereomeric salts.[10] These salts have different physical properties, most importantly solubility, allowing for their separation by fractional crystallization.[10][11] The desired enantiomer is then recovered by treating the isolated salt with a base. The use of enantiomerically pure 1-aminoindan-2-ol as a resolving agent for chiral acids is also a well-established technique.[11]

-

Chiral Chromatography: Techniques like chiral ligand-exchange chromatography can be highly effective for the preparative separation of enantiomers, as demonstrated in the resolution of 1-aminoindan-1,5-dicarboxylic acid (AIDA).[12]

Caption: Conceptual workflow for the synthesis of the target scaffold.

This pathway involves an initial non-stereoselective synthesis of the amine followed by chiral resolution, a robust and often scalable approach. The final carboxylation step utilizes well-established palladium catalysis to install the key carboxylate group.

Medicinal Chemistry Applications & Structure-Activity Relationships (SAR)

The therapeutic utility of this scaffold can be inferred from the known biological activities of structurally related aminoindanes. The primary targets are central nervous system (CNS) proteins, particularly monoamine transporters and glutamate receptors.

Potential Biological Targets

-

Monoamine Transporters (SERT, DAT, NET): 2-Aminoindan (2-AI) and its derivatives are known to interact with the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters, acting as substrates and monoamine releasers. [13][14]The pattern of substitution on the aromatic ring dramatically influences transporter selectivity. [13][14]For example, 2-AI is a selective substrate for NET and DAT, while ring substitutions, such as a 5-methoxy group, increase potency at SERT. [13][14]A 4-carboxylate group would introduce significant polarity and a negative charge at physiological pH, which could be exploited to target specific residues in the transporter binding sites, potentially leading to novel selectivity profiles or inhibitor-type mechanisms rather than substrate-type releasers.

-

Metabotropic Glutamate Receptors (mGluRs): The dicarboxylic acid derivative, (S)-AIDA, is a potent and selective antagonist for the mGluR1 subtype. [12]This indicates that the aminoindane scaffold is well-suited for fitting into the binding sites of excitatory amino acid receptors. A chiral aminoindane-4-carboxylate derivative could similarly engage with mGluRs or other related targets like the NMDA receptor, offering therapeutic potential in neurological disorders characterized by excitotoxicity. [15]

Structure-Activity Relationship (SAR) Insights

The relationship between a molecule's structure and its biological activity is key to rational drug design. [16]For aminoindanes acting on monoamine transporters, several key SAR trends have been established.

| Substitution Pattern | Primary Transporter Selectivity | Inferred Effect | Reference |

| 2-Aminoindan (unsubstituted) | NET > DAT >> SERT | Amphetamine-like stimulant effects | [13][14] |

| 5-Methoxy-2-AI (MEAI) | SERT > NET > DAT | Serotonin-releasing, potential MDMA-like effects | [13][14][17] |

| 5-Methoxy-6-methyl-2-AI (MMAI) | Highly SERT selective | Potent serotonin releaser | [13][14] |

| 5,6-Methylenedioxy-2-AI (MDAI) | SERT ≈ NET > DAT | Serotonin/Norepinephrine releaser | [13][18] |

The introduction of a 4-carboxylate group would be a significant structural modification. It would be expected to:

-

Increase Polarity: Reducing blood-brain barrier penetration unless active transport mechanisms are involved.

-

Introduce a Charge: Creating opportunities for strong ionic interactions with positively charged residues (e.g., Lys, Arg) in a binding pocket.

-

Act as a Hydrogen Bond Acceptor: The carboxylate oxygens can form strong hydrogen bonds, anchoring the ligand in the active site.

Caption: Key SAR drivers for the aminoindane-4-carboxylate scaffold.

Detailed Experimental Protocols

The following protocols are representative methodologies for the key synthetic transformations discussed. They are intended as a guide and may require optimization for specific substrates.

Protocol 1: Chiral Resolution of Racemic 1-Aminoindan via Diastereomeric Salt Formation

This protocol describes a classical resolution using a chiral acid.

-

Dissolution: Dissolve one equivalent of racemic 1-aminoindan in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol).

-

Addition of Resolving Agent: To the hot solution, add a solution of 0.5 equivalents of (+)-tartaric acid (or another suitable chiral acid) dissolved in the same solvent. The use of 0.5 equivalents targets the crystallization of one diastereomeric salt.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator for several hours to promote crystallization. The less soluble diastereomeric salt will precipitate.

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Enantiomeric Purity Check: Dry the crystals and determine the diastereomeric excess (d.e.) and enantiomeric excess (e.e.) of the amine after liberation, using chiral HPLC or NMR with a chiral shift reagent.

-

Recrystallization: If necessary, recrystallize the salt from the same solvent to improve diastereomeric purity.

-

Liberation of Free Amine: Dissolve the purified diastereomeric salt in water and add an aqueous base (e.g., 2M NaOH) until the solution is strongly alkaline (pH > 12).

-

Extraction: Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Final Purification: Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched aminoindan.

Protocol 2: Asymmetric Synthesis using a Chiral Auxiliary (Conceptual)

This protocol is based on the principles of auxiliary-directed reactions as described by Ghosh et al. [7]

-

Auxiliary Attachment: React a suitable prochiral N-acyl precursor with an enantiomerically pure aminoindanol-derived chiral auxiliary (e.g., an oxazolidinone) under standard coupling conditions to form the chiral imide.

-

Enolate Formation: Cool the solution of the chiral imide to -78 °C under an inert atmosphere (N₂ or Ar) and treat with a suitable base (e.g., lithium diisopropylamide, LDA) to generate the corresponding enolate.

-

Asymmetric Reaction: Introduce the desired electrophile (e.g., an alkyl halide or an aldehyde for an aldol reaction) and allow the reaction to proceed at low temperature. The steric bulk and defined conformation of the auxiliary will direct the electrophile to attack from a specific face of the enolate.

-

Workup: Quench the reaction with a proton source (e.g., saturated aqueous NH₄Cl) and perform a standard aqueous workup and extraction.

-

Purification: Purify the product by column chromatography to isolate the desired diastereomer.

-

Auxiliary Cleavage: Remove the chiral auxiliary under conditions that do not racemize the newly formed stereocenter (e.g., hydrolysis with acid or base, or reductive cleavage) to yield the final enantiomerically enriched product.

Future Perspectives & Conclusion

Chiral aminoindane-4-carboxylate derivatives represent a promising yet underexplored area of medicinal chemistry. The rigid scaffold combined with stereospecificity and a versatile carboxylate handle provides a rich platform for designing novel therapeutic agents. Future research should focus on:

-

Expanding Synthetic Routes: Developing more efficient and modular synthetic pathways to access a wider range of derivatives.

-

Broad Biological Screening: Testing these compounds against a diverse panel of CNS targets, including ion channels, GPCRs, and enzymes, beyond the established monoamine transporters and glutamate receptors.

-

Pharmacokinetic Profiling: Investigating how the 4-carboxylate moiety can be used to tailor drug metabolism and pharmacokinetic (DMPK) properties, potentially for targeted delivery or altered duration of action.

References

-

Ghosh, A. K., Fidanze, S., & Senanayake, C. H. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Synthesis, 1998(07), 937-961. Available at: [Link]

-

Pellicciari, R., et al. (2004). Preparative resolution of 1-aminoindan-1,5-dicarboxylic acid (AIDA) by chiral ligand-exchange chromatography. Chirality, 16(5), 314-317. Available at: [Link]

-

Ghosh, A. K., Fidanze, S., & Senanayake, C. H. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Synthesis. Available at: [Link]

-

Halberstadt, A. L., et al. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology, 236(10), 3059-3070. Available at: [Link]

-

MDPI. (2018). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules. Available at: [Link]

- Google Patents. (1997). US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.

-

Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of Pharmacology and Experimental Therapeutics, 361(3), 469-480. Available at: [Link]

-

Halberstadt, A. L., et al. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology. Available at: [Link]

-

ResearchGate. (2022). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. Available at: [Link]

-

Wikipedia. (n.d.). MEAI. Available at: [Link]

-

Simmler, L. D., et al. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry, 8, 206. Available at: [Link]

-

ResearchGate. (n.d.). Aminoindane derivatives. Available at: [Link]

-

Eburon Organics. (n.d.). Indane Derivatives. Available at: [Link]

-

Semantic Scholar. (n.d.). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Available at: [Link]

-

Wikipedia. (n.d.). Chiral resolution. Available at: [Link]

- Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis.

-

Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines. Available at: [Link]

-

Drug Design Org. (2005). Structure Activity Relationships. Available at: [Link]

-

ResearchGate. (n.d.). Some aminoindane drugs 1-4. Available at: [Link]

- Google Patents. (2019). WO2019002042A1 - Method for preparing substituted 4-aminoindane derivatives.

-

Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056-1074. Available at: [Link]

-

Girek, T., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3958. Available at: [Link]

-

Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(4), 741-789. Available at: [Link]

-

Nishijo, T., et al. (2014). Chiral resolution with frozen aqueous amino acids. Analytical Methods, 6(18), 7131-7134. Available at: [Link]

-

Kumar, V., et al. (2011). One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. Organic & Biomolecular Chemistry, 9(21), 7411-7419. Available at: [Link]

-

Vuong, W., et al. (2019). Synthesis of Chiral Spin-Labeled Amino Acids. Organic Letters, 21(24), 10149-10153. Available at: [Link]

-

Squaryl molecular metaphors - application to rational drug design and imaging agents. (n.d.). Available at: [Link]

-

Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. (2022). Scientific Reports. Available at: [Link]

-

ResearchGate. (n.d.). Selected biologically active compounds containing chiral carboxylic acid and derivative motif. Available at: [Link]

-

Synthesis of Novel Planar-Chiral Charge-Compensated nido-Carborane-Based Amino Acid. (2024). Molecules. Available at: [Link]

Sources

- 1. Indane Derivatives | Eburon [eburon-organics.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. renyi.hu [renyi.hu]

- 10. Chiral resolution - Wikipedia [en.wikipedia.org]

- 11. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]

- 12. Preparative resolution of 1-aminoindan-1,5-dicarboxylic acid (AIDA) by chiral ligand-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. openmedscience.com [openmedscience.com]

- 16. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 17. MEAI - Wikipedia [en.wikipedia.org]

- 18. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of 4-Substituted 1-Aminoindane Scaffolds

The following technical guide details the biological activity, structure-activity relationships (SAR), and synthetic pathways of 4-substituted 1-aminoindane scaffolds . This guide focuses on the shift from classical monoamine oxidase (MAO) inhibition to novel sphingosine-1-phosphate (S1P) receptor modulation.[1][2]

Technical Guide & Whitepaper

Executive Summary

The 1-aminoindane scaffold is a privileged structure in medicinal chemistry, historically recognized for its efficacy in central nervous system (CNS) disorders.[1][3] While the unsubstituted or N-substituted derivatives (e.g., Rasagiline ) are potent, irreversible MAO-B inhibitors used in Parkinson’s disease, substitution at the 4-position of the indane ring fundamentally alters the pharmacological profile.

Introduction of substituents at the C4 position—specifically bulky heterocyclic moieties—abolishes MAO inhibitory activity and engenders high affinity for Sphingosine-1-Phosphate (S1P) receptors .[1][2] This structural evolution led to the development of Ozanimod (Zeposia) , a blockbuster immunomodulator for multiple sclerosis and ulcerative colitis. This guide analyzes the critical SAR, mechanistic divergence, and biocatalytic synthesis of these 4-substituted scaffolds.[3]

Chemical Architecture & SAR Analysis

The Scaffold Numbering & Chirality

The biological activity of 1-aminoindanes is governed by two critical factors: the absolute configuration at C1 and the substitution pattern on the aromatic ring (C4–C7 ).

-

C1 (Amine) Stereochemistry:

-

C4 (Aromatic) Substitution:

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional divergence based on C4 substitution and C1 stereochemistry.

Figure 1: Divergent SAR pathways of the 1-aminoindane scaffold based on C4-substitution and stereochemistry.

Pharmacological Profile: S1P Receptor Modulation[1][2][3][4][5]

The defining biological activity of 4-substituted 1-aminoindanes (exemplified by Ozanimod) is the selective modulation of S1P receptors.[1][2][4]

Mechanism of Action

Unlike traditional immunosuppressants that deplete lymphocytes, 4-substituted 1-aminoindanes act as functional antagonists via receptor internalization.[1][2][3]

-

Binding: The (S)-1-aminoindane moiety binds to the S1P1 receptor pocket.[1][2][3] The 4-position substituent (e.g., 5-phenyl-1,2,4-oxadiazole) extends into a specific hydrophobic sub-pocket, conferring high selectivity over S1P2, S1P3, and S1P4.[2][3]

-

Internalization: Activation triggers β-arrestin recruitment and rapid internalization of the S1P1 receptor.[3]

-

Lymphocyte Sequestration: Loss of surface S1P1 renders lymphocytes unable to detect the S1P gradient required to exit lymph nodes, thereby reducing circulating autoreactive lymphocytes in the CNS.[3]

Selectivity Data (Human Receptors)

| Receptor Subtype | Activity (Ozanimod) | Clinical Relevance |

| S1P1 | Agonist (EC50 ≈ 0.4 nM) | Prevents lymphocyte egress (Efficacy).[1][2] |

| S1P5 | Agonist (EC50 ≈ 11 nM) | Potential neuroprotective effects (oligodendrocytes).[1][2] |

| S1P2 | > 10,000 nM (Inactive) | Avoids endothelial leak/cardiovascular toxicity.[1][2][3] |

| S1P3 | > 10,000 nM (Inactive) | Avoids bradycardia/heart block risks.[1][2][3] |

| MAO-A/B | > 10,000 nM (Inactive) | Avoids tyramine interactions ("Cheese Effect").[1][2][3] |

Synthesis & Chemical Development[1][3][6][7]

Accessing the 4-substituted 1-aminoindane core with high enantiopurity is synthetically challenging.[1][2] The most robust route utilizes biocatalysis to establish the (S)-chiral center at C1.

Key Intermediate: (S)-4-Cyano-1-aminoindane

The 4-cyano derivative is the versatile precursor for Ozanimod.[1][2][5][6][7] The nitrile group at C4 is later converted into the 1,2,4-oxadiazole pharmacophore.

Biocatalytic Protocol (Enzymatic Resolution)

This protocol describes the preparation of the chiral key intermediate using a lipase-catalyzed resolution, superior to classical chemical resolution.

Reagents:

-

Acyl Donor: Ethyl acetate or Isopropyl acetate[2]

Workflow:

-

Racemate Formation: Reductive amination of 4-cyano-1-indanone using NH₄OAc and NaBH₃CN yields rac-4-cyano-1-aminoindane.[1][2][3]

-

Enzymatic Resolution:

-

Separation:

-

Functionalization: The (S)-amine is alkylated with 2-bromoethanol, and the nitrile is converted to the oxadiazole ring via amidoxime intermediate.[3]

Figure 2: Biocatalytic synthesis pathway for the (S)-4-substituted 1-aminoindane scaffold.

Experimental Validation: S1P1 Agonism Assay

To confirm biological activity of a synthesized 4-substituted analog, a GTPγS binding assay is the standard validation method.[3]

Protocol:

-

Membrane Preparation: Use CHO (Chinese Hamster Ovary) cells stably expressing human S1P1 receptor.[1][3] Harvest and homogenize in ice-cold HEPES buffer.

-

Assay Setup:

-

Incubation: 30 minutes at 30°C.

-

Termination: Rapid filtration through GF/B filters using a cell harvester.

-

Quantification: Measure bound radioactivity via liquid scintillation counting.

-

Data Analysis: Calculate EC50 relative to a full agonist (e.g., S1P).[3]

References

-

Scott, F. L., et al. (2016).[3][4] "Ozanimod (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P1) and receptor-5 (S1P5) agonist with autoimmune disease-modifying activity."[1][2][4] British Journal of Pharmacology.[3][4] Link[1][2]

-

Tran, J. Q., et al. (2017).[3] "Ozanimod, a Novel Sphingosine 1-Phosphate Receptor Modulator: Pharmacology, Pharmacokinetics, and Clinical Efficacy."[3] Journal of Clinical Pharmacology. Link[1][2]

-

Rao, D. J., et al. (2021).[3][8] "Chemoenzymatic Synthesis of a Chiral Ozanimod Key Intermediate Starting from Naphthalene." ResearchGate / Journal of Molecular Structure.[3] Link

-

Youdim, M. B., et al. (2001).[3] "Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B." British Journal of Pharmacology.[1][2][3] Link

-

PubChem. (2025).[1][3] "Ozanimod Compound Summary." National Library of Medicine.[3] Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Ozanimod | CAS 1306760-87-1 | Cayman Chemical | Biomol.com [biomol.com]

- 3. MEAI - Wikipedia [en.wikipedia.org]

- 4. Ozanimod | 1306760-87-1 [chemicalbook.com]

- 5. EP3553179A1 - Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Ethyl (S)-1-aminoindane-4-carboxylate molecular weight and formula

An In-Depth Technical Guide to Ethyl (S)-1-aminoindane-4-carboxylate

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a chiral building block with significant potential in medicinal chemistry and drug development. While this specific molecule is not extensively documented in publicly available literature, this document extrapolates its properties, synthesis, and applications based on the well-understood chemistry of its constituent moieties: the (S)-1-aminoindane core and the ethyl carboxylate group. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage this and similar scaffolds in their work.

Core Molecular Characteristics

This compound is a derivative of indane, featuring a chiral amine at the 1-position and an ethyl ester at the 4-position of the aromatic ring. The "(S)" designation specifies the stereochemistry at the chiral center, which is crucial for stereospecific interactions with biological targets.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₅NO₂ | Calculated |

| Molecular Weight | 205.25 g/mol | Calculated |

| General Appearance | Likely an oil or low-melting solid | Inferred |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, dichloromethane | Inferred |

The structure combines a rigid bicyclic scaffold with key functional groups: a primary amine, an aromatic ring, and an ethyl ester. This combination offers a unique three-dimensional arrangement of chemical features for molecular recognition.

Structural Diagram

The chemical structure of this compound is depicted below.

Caption: 2D structure of this compound.

The Scientific Rationale: Core Moieties in Drug Design

The therapeutic potential of this molecule can be understood by examining its constituent parts.

The (S)-1-Aminoindane Scaffold

The 1-aminoindane moiety is a privileged scaffold in medicinal chemistry. Its rigid structure constrains the orientation of the amine, which can lead to higher binding affinity and selectivity for biological targets compared to more flexible aliphatic amines.

-

Chirality and Biological Activity: The stereochemistry at the C1 position is critical. The (R)-enantiomer, (R)-1-aminoindane, is a key intermediate in the synthesis of Rasagiline, a potent monoamine oxidase-B (MAO-B) inhibitor used to treat Parkinson's disease.[1] The (S)-enantiomer is often generated as a byproduct and can be racemized for recycling, highlighting its industrial relevance.[1] The distinct biological activities of its enantiomers underscore the importance of stereochemical control in drug design.

The Carboxylate Functional Group

The ethyl carboxylate group is a versatile functional handle. It can act as a bioisostere for a carboxylic acid, which is present in over 450 marketed drugs.[2][3]

-

Modulating Physicochemical Properties: Converting a carboxylic acid to its ethyl ester increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[4]

-

Prodrug Strategy: Esters are often employed as prodrugs. In vivo, esterases can hydrolyze the ethyl ester back to the corresponding carboxylic acid, which may be the active form of the drug. This strategy is widely used to improve drug delivery.[5]

-

Synthetic Handle: The ester can be readily converted into other functional groups, such as amides or alcohols, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Potential Synthetic Pathway

A plausible, multi-step synthesis for this compound can be conceptualized starting from commercially available materials. The following workflow represents a logical, though unproven, approach.

Caption: Hypothetical synthetic workflow for the target compound.

Detailed Protocol Steps:

-

Esterification: Indan-4-carboxylic acid is treated with ethanol in the presence of a strong acid catalyst (e.g., H₂SO₄) under reflux conditions to yield Ethyl indane-4-carboxylate.

-

Oxidation: The benzylic position of Ethyl indane-4-carboxylate is oxidized to a ketone using an appropriate oxidizing agent (e.g., N-Bromosuccinimide followed by hydrolysis, or CrO₃) to form Ethyl 1-oxoindane-4-carboxylate.

-

Oxime Formation: The ketone is reacted with hydroxylamine hydrochloride in a buffered solution to produce the corresponding oxime, Ethyl 1-(hydroxyimino)indane-4-carboxylate.

-

Reduction: The oxime is reduced to the primary amine. Catalytic hydrogenation (e.g., H₂ over Palladium on carbon) is a common method that would yield the racemic mixture of Ethyl 1-aminoindane-4-carboxylate.[1]

-

Chiral Resolution: The racemic amine is resolved into its constituent enantiomers. This is typically achieved by forming diastereomeric salts with a chiral acid (like L- or D-tartaric acid), followed by fractional crystallization and subsequent liberation of the free amine to isolate the desired (S)-enantiomer.

Applications in Research and Drug Development

The unique structure of this compound makes it an attractive building block for various therapeutic areas.

-

Constrained Amino Acid Mimetic: The molecule can be viewed as a conformationally restricted analog of phenylalanine or related amino acids. Such mimetics are valuable tools for designing peptides and small molecules with improved metabolic stability and receptor affinity.[5]

-

Scaffold for CNS-Active Agents: The lipophilic indane core combined with the hydrogen bonding capacity of the amine and ester groups suggests potential for crossing the blood-brain barrier. It could serve as a starting point for developing novel agents targeting neurological disorders.

-

Fragment-Based Drug Discovery (FBDD): This molecule is an ideal candidate for FBDD screening. Its rigid structure provides clear structural information upon binding to a protein target, and the functional groups offer vectors for synthetic elaboration to improve potency.

The workflow for utilizing such a building block in a drug discovery program is outlined below.

Caption: Role of the scaffold in a typical drug discovery workflow.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, handling precautions should be based on analogous compounds, such as 1-aminoindan and various ethyl esters.[6][7][8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[7][8]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors or dust.[9] Avoid contact with skin, eyes, and clothing.[6][7]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[7]

-

First Aid:

Always consult a comprehensive and compound-specific SDS before handling any chemical.

References

Sources

- 1. WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to Pharmacophore Modeling of Aminoindane-4-carboxylate Derivatives

Abstract

The aminoindane scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antibacterial and psychoactive properties.[1][2] The aminoindane-4-carboxylate subclass, in particular, represents an important family of intermediates for developing novel therapeutic agents.[3] This guide provides an in-depth technical overview of pharmacophore modeling as a pivotal computational strategy to accelerate the discovery and optimization of novel aminoindane-4-carboxylate derivatives. We will dissect the causality behind choosing between ligand- and structure-based approaches, detail self-validating experimental workflows, and ground our protocols in authoritative methodologies. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage pharmacophore modeling to efficiently explore chemical space and identify promising lead candidates.

Introduction: The Convergence of a Privileged Scaffold and a Powerful Technique

The Therapeutic Potential of the Aminoindane Scaffold

The aminoindane ring system is a rigid bicyclic structure that has proven to be a versatile template for designing biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications, from anti-Parkinsonian drugs to novel psychoactive substances that interact with monoamine transporters.[2][4] The addition of a carboxylate group at the 4-position introduces a key interaction feature—a hydrogen bond acceptor and/or a negatively ionizable group—that can be crucial for molecular recognition at a biological target. These derivatives serve as vital intermediates in the synthesis of bioactive compounds, such as fungicides in crop protection.[3] Understanding the precise three-dimensional arrangement of chemical features that governs their biological activity is paramount for designing next-generation therapeutic agents.

Pharmacophore Modeling: A Cornerstone of Modern Drug Discovery

Pharmacophore modeling is a powerful and widely-used computational technique in computer-aided drug design (CADD).[5][6] It moves beyond the 2D chemical structure to define the essential ensemble of steric and electronic features required for a molecule to exert a specific biological effect.[7] According to IUPAC, a pharmacophore is "the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure and to trigger (or to block) its biological response."[7]

These models serve as 3D queries for virtual screening to identify novel hits from large compound libraries, facilitate lead optimization, and enable "scaffold hopping" to discover new chemical classes with desired biological activity.[7][8][9]

Objectives of this Guide

This guide will provide a comprehensive, step-by-step framework for developing and validating robust pharmacophore models for aminoindane-4-carboxylate derivatives. We will explore both ligand-based and structure-based methodologies, emphasizing the critical thinking required to select the appropriate approach and ensure the scientific validity of the results.

Foundational Concepts: Choosing the Right Path

The first critical decision in any pharmacophore modeling project is the selection of a ligand-based or structure-based approach. This choice is dictated entirely by the available data.

Defining the Pharmacophore: The Language of Molecular Recognition

A pharmacophore model is composed of abstract features representing key molecular interaction points.[10] The most common features include:

-

Hydrogen Bond Acceptors (HBA): e.g., carboxylate oxygens, amide carbonyls.

-

Hydrogen Bond Donors (HBD): e.g., amine hydrogens, hydroxyl groups.

-

Hydrophobic (H): e.g., the indane ring's aliphatic portion.

-

Aromatic Ring (AR): e.g., the benzene ring of the indane scaffold.

-

Positive/Negative Ionizable (PI/NI): e.g., the protonated amine (PI) or deprotonated carboxylate (NI).

Ligand-Based vs. Structure-Based Approaches: A Decision Framework

The choice between these two core strategies depends on the availability of high-resolution structural data for the biological target.

-

Ligand-Based Modeling: This is the method of choice when the 3D structure of the target protein is unknown, but a set of active and diverse ligands is available.[11][12] The core assumption is that these molecules share common chemical features arranged in a similar spatial orientation to bind to the same receptor site.[7]

-

Structure-Based Modeling: This approach is used when a high-quality 3D structure of the target (e.g., from X-ray crystallography or cryo-EM) is available, preferably co-crystallized with a ligand.[13] The model is derived from the key interactions observed between the ligand and the amino acid residues in the binding pocket.[13][14] This method has the advantage of being able to describe the entire interaction space of the binding pocket.[13]

Diagram: Decision Workflow for Pharmacophore Modeling

Caption: Decision framework for selecting a pharmacophore modeling approach.

Protocol: Ligand-Based Pharmacophore Modeling

This workflow is applicable when multiple active aminoindane-4-carboxylate derivatives are known, but the target structure is not.

Step 1: Dataset Curation and Preparation

The quality of a ligand-based model is entirely dependent on the quality of the input data.

Methodology:

-

Assemble a Training Set: Collect a set of aminoindane-4-carboxylate derivatives with a wide range of biological activities (ideally spanning several orders of magnitude). Include at least 5-10 structurally diverse, highly active compounds.

-

Define Actives and Inactives: Partition the set. "Actives" should be the most potent compounds. "Inactives" can be compounds with significantly lower or no activity.

-

Structural Cleaning: For each molecule, check and correct protonation states (e.g., the amine is likely protonated, and the carboxylate deprotonated at physiological pH), tautomers, and stereochemistry.

-

Create a Test Set: Set aside a separate group of active and inactive compounds that will not be used for model generation. This set is crucial for unbiased external validation.[15]

Step 2: Conformational Analysis

Ligands are flexible. It is critical to explore the conformational space of each molecule to identify the "bioactive" conformation.[11]

Methodology:

-

Generate Conformers: For each molecule in the training set, generate a diverse ensemble of low-energy 3D conformations. This can be done using various algorithms (e.g., systematic or random searches).

-

Energy Minimization: Each conformer should be energy-minimized using a suitable force field (e.g., MMFF94). Set an energy threshold (e.g., 20 kcal/mol) above the global minimum to discard high-energy, unlikely conformations.

Step 3: Hypothesis Generation

This is the core of the process, where common features among active ligands are identified.

Methodology:

-

Feature Mapping: Identify all potential pharmacophoric features for every conformation of every active molecule.

-

Molecular Alignment: Superimpose the conformers of the active molecules, attempting to align common features. The goal is to find a 3D arrangement of features shared by all active compounds.[16]

-

Generate Hypotheses: Based on the alignments, the software will generate a series of pharmacophore hypotheses. Each hypothesis is a unique combination of 3-7 features in a specific geometric arrangement.

Protocol: Structure-Based Pharmacophore Modeling

This is the preferred workflow when a reliable 3D structure of the target protein is available.

Step 1: Protein and Ligand Preparation

The raw PDB structure must be carefully prepared for modeling.

Methodology:

-

Obtain Structure: Download the crystal structure of the target protein, ideally with a bound ligand, from the Protein Data Bank (PDB).

-

Clean the Structure: Remove all non-essential components like water molecules (unless a water molecule is known to be critical for binding), co-factors, and ions.

-

Protonation and Optimization: Add hydrogen atoms and assign correct protonation states to the amino acid residues. Perform a constrained energy minimization on the protein to relieve any steric clashes, keeping the backbone atoms fixed.

Step 2: e-Pharmacophore Generation

The model is generated directly from the interactions observed in the binding pocket.

Methodology:

-

Identify Interaction Features: Analyze the binding site and identify all key interactions between the co-crystallized ligand and the protein. This includes hydrogen bonds, ionic interactions, and hydrophobic contacts.

-

Abstract to Features: Convert these specific interactions into abstract pharmacophoric features. For example, a hydrogen bond from a lysine's ammonium group to the ligand's carboxylate would generate a Positive Ionizable (PI) feature on the protein side and a Negative Ionizable (NI) or Hydrogen Bond Acceptor (HBA) feature for the pharmacophore.

-

Add Excluded Volumes: Define regions within the binding pocket occupied by the protein as "excluded volumes." This prevents hits from clashing with the receptor.

Diagram: Key Pharmacophoric Features of an Aminoindane-4-Carboxylate

Caption: Common pharmacophoric features for an aminoindane-4-carboxylate scaffold.

Critical Step: Rigorous Model Validation

A pharmacophore model is useless without proper validation.[7] The goal is to prove that the model can distinguish active compounds from inactive ones and that its success is not due to chance.

Internal and External Validation

The most robust validation strategy is the Güner-Henry (GH) scoring method , which assesses the model's ability to enrich active compounds from a database containing a large number of known or presumed inactives (decoys).[17][18]

Protocol: Decoy Set Validation (Güner-Henry Method)

-

Prepare a Database: Construct a database containing a set of known active aminoindane-4-carboxylate derivatives (A) that were not used in the training set, and a much larger set of decoy molecules (D). Decoys should be molecules that are physically similar (e.g., similar molecular weight, logP) but topologically distinct and presumed to be inactive.

-

Screen the Database: Use the generated pharmacophore hypothesis as a 3D query to screen the validation database.

-

Analyze the Results: Count the total number of molecules that match the pharmacophore (hits, Ht) and the number of known actives that match (active hits, Ha).

-

Calculate GH Score and Other Metrics: Use the following formulae to evaluate the model's quality.

| Metric | Formula | Description | Ideal Value |

| Yield of Actives (%A) | (Ha / Ht) * 100 | The percentage of actives within the hit list. | High |

| Ratio of Actives (%Y) | (Ha / A) * 100 | The percentage of total actives identified by the model. | High (Sensitivity) |

| Enrichment Factor (EF) | (Ha / Ht) / (A / D) | How much better the model is at finding actives than random chance. | High |

| Güner-Henry (GH) Score | [(Ha(3A+Ht))/(4HtA)]*(1-((Ht-Ha)/(D-A))) | A comprehensive score from 0 to 1. | > 0.7 (Good Model) |

A GH score above 0.7 indicates a reliable model that can be confidently used for virtual screening.[17][19]

Application in Drug Discovery: From Model to Molecules

Once validated, the pharmacophore model becomes a powerful tool for hit identification and lead optimization.

-

Virtual Screening: The primary application is to rapidly screen large corporate or commercial databases (containing millions of compounds) to identify novel molecules that match the pharmacophore query.[5][9] This significantly reduces the number of compounds that need to be synthesized and tested in vitro, saving time and resources.[7]

-

Scaffold Hopping: Because pharmacophores represent features rather than specific chemical structures, they are excellent tools for identifying hits with entirely new chemical scaffolds that possess the same required biological activity.[7]

-

ADME-Tox Profiling: Pharmacophore models can also be developed for anti-targets, such as cytochrome P450 enzymes or the hERG channel.[5] By screening lead candidates against these anti-target models, one can predict potential ADME-Tox liabilities early in the discovery process.[5][6]

Conclusion and Future Directions

Pharmacophore modeling provides a scientifically rigorous and resource-efficient methodology for navigating the complex chemical space surrounding aminoindane-4-carboxylate derivatives. By carefully selecting between ligand- and structure-based approaches and performing stringent validation, research teams can significantly enhance the probability of discovering novel, potent, and selective lead compounds. Future work in this area could involve integrating machine learning algorithms with pharmacophore models to further refine virtual screening hit lists and predict compound activity with even greater accuracy.[20]

References

-

Khedkar, S. A., et al. (n.d.). Pharmacophore Modeling in Drug Discovery and Development: An Overview. ResearchGate. Available at: [Link]

-

Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy, 8, 1977-1995. Available at: [Link]

-

Leach, A. R., et al. (2010). Pharmacophore-based virtual screening. Journal of Chemical Information and Modeling, 50(4), 637-649. Available at: [Link]

-

Yang, S. Y. (2010). Pharmacophore modeling and applications in drug discovery: challenges and recent advances. Drug Discovery Today, 15(11-12), 444-450. Available at: [Link]

-

Pinzi, L., & Rastelli, G. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Methods and Protocols, 5(3), 43. Available at: [Link]

-

Kaserer, T., et al. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules, 20(12), 22799-22832. Available at: [Link]

-

Ferreira, L. G., et al. (2015). 3D Ligand-Based Pharmacophore Modeling. Bio-protocol, 5(11), e1486. Available at: [Link]

-

Al-Sha'er, M. A., et al. (2021). Role of Pharmacophores in Virtual Screening and Drug Discovery. IntechOpen. Available at: [Link]

-

Al-Sha'er, M. A., et al. (2020). Discovery of new potent lysine specific histone demythelase-1 inhibitors (LSD-1) using structure based and ligand based molecular modelling and machine learning. ResearchGate. Available at: [Link]

-

Yang, S. Y. (2010). Pharmacophore modelling: Applications in drug discovery. Drug Discovery Today, 15(11-12), 444-450. Available at: [Link]

-

Creative Biolabs. (n.d.). Structure based Pharmacophore Modeling Service. Available at: [Link]

-

Pinzi, L., & Rastelli, G. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Methods and Protocols, 5(3), 43. Available at: [Link]

-

Creative Biolabs. (n.d.). Ligand based Pharmacophore Modeling Service. Available at: [Link]

-

Li, H., et al. (2021). Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. RSC Advances, 11(16), 9405-9414. Available at: [Link]

-

ResearchGate. (n.d.). Pharmacophore model evaluation based on the Güner-Henry scoring method. Available at: [Link]

-

Chen, J., & Lai, L. (2008). Novel Approach to Structure-Based Pharmacophore Search Using Computational Geometry and Shape Matching Techniques. Journal of Chemical Information and Modeling, 48(12), 2340-2351. Available at: [Link]

-

Bio-protocol. (2022). Validation of Pharmacophore Models. Available at: [Link]

-

Schaller, D., et al. (2020). Ligand-based pharmacophores. TeachOpenCADD. Available at: [Link]

-

ResearchGate. (n.d.). The validation of Model_1 by Güner-Henry (GH) scoring method. Available at: [Link]

-

Li, Y., et al. (2021). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Molecules, 26(16), 4991. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. Available at: [Link]

-

Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244. Available at: [Link]

-

ResearchGate. (n.d.). Pharmacophore models from amino-derivatives (1 to 8). Visualized with.... Available at: [Link]

-

Verma, J., et al. (2025). Pharmacophore modeling in drug design. Journal of Pharmaceutical Analysis, 15(1), 1-11. Available at: [Link]

-

ResearchGate. (n.d.). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. Available at: [Link]

- Google Patents. (2019). WO2019002042A1 - Method for preparing substituted 4-aminoindane derivatives.

-

Ekins, S., et al. (2015). Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling. In The Practice of Medicinal Chemistry (pp. 489-511). Elsevier. Available at: [Link]

-

Hadi, A. G., et al. (2019). Synthesis and Biological Activities of Organotin (IV) Carboxylates: A Review. Systematic Reviews in Pharmacy, 10(1), 26-31. Available at: [Link]

-

Kumar, A., et al. (2012). Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents. Arabian Journal of Chemistry, 5(2), 227-234. Available at: [Link]

-

Corazza, O., et al. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Human Psychopharmacology, 32(6). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Aminoindanes: A Summary of Existing Knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2019002042A1 - Method for preparing substituted 4-aminoindane derivatives - Google Patents [patents.google.com]

- 4. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. researchgate.net [researchgate.net]

- 7. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacophore-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. creative-biolabs.com [creative-biolabs.com]

- 12. T009 · Ligand-based pharmacophores — TeachOpenCADD 0 documentation [projects.volkamerlab.org]

- 13. creative-biolabs.com [creative-biolabs.com]

- 14. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bio-protocol.org [bio-protocol.org]

- 16. wpage.unina.it [wpage.unina.it]

- 17. Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10168K [pubs.rsc.org]

- 18. bio-protocol.org [bio-protocol.org]

- 19. researchgate.net [researchgate.net]

- 20. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Strategic Use of Ethyl (S)-1-aminoindane-4-carboxylate as a Key Intermediate in the Synthesis of Ozanimod

Abstract

Ozanimod (marketed as Zeposia®) is a potent and selective sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing forms of multiple sclerosis and ulcerative colitis.[1][2] Its therapeutic efficacy is intrinsically linked to its specific stereochemistry, with the (S)-enantiomer being the active pharmacological agent. The synthesis of Ozanimod, therefore, necessitates a robust and efficient method for establishing the chiral center of its 1-aminoindane core. This application note provides a detailed guide for researchers and drug development professionals on the strategic use of Ethyl (S)-1-aminoindane-4-carboxylate as a pivotal intermediate in the synthesis of Ozanimod. We will explore the rationale behind this synthetic approach, present detailed protocols for the chiral resolution of the racemic precursor, and outline its conversion to the key downstream intermediate, (S)-4-cyano-1-aminoindane.

Introduction to Ozanimod and its Mechanism of Action

Ozanimod is an immunomodulatory drug that functions by targeting the sphingosine-1-phosphate (S1P) receptors 1 and 5.[1] S1P receptors play a crucial role in regulating the trafficking of lymphocytes from the lymph nodes into the peripheral blood.[3] By acting as a functional antagonist, Ozanimod causes the internalization of S1P1 receptors on lymphocytes, effectively trapping them within the lymph nodes. This sequestration of lymphocytes prevents their migration into the central nervous system in multiple sclerosis or the gastrointestinal tract in ulcerative colitis, thereby reducing the inflammatory responses that drive these diseases.[2] The molecular structure of Ozanimod features a central 1,2,4-oxadiazole ring linking a substituted benzonitrile moiety to the chiral (S)-1-aminoindane core.[1]

The Criticality of the (S)-1-Aminoindane Moiety

The stereochemistry of the 1-aminoindane unit is paramount for the selective and potent activity of Ozanimod. The (S)-configuration is essential for the correct spatial orientation of the molecule to effectively bind to and modulate the S1P1 and S1P5 receptors. Consequently, the development of a scalable and stereoselective synthesis of the (S)-1-aminoindane core is a cornerstone of Ozanimod manufacturing. While various synthetic strategies exist, the use of a 4-substituted-1-aminoindane intermediate offers a versatile platform for the construction of the final drug molecule.

Synthetic Strategy Employing this compound

The use of this compound presents a strategic approach in the synthesis of Ozanimod. The ethyl carboxylate group at the 4-position serves as a stable and versatile precursor to the 4-cyano group present in the final Ozanimod structure. This strategy allows for the establishment of the crucial stereocenter at an early stage, followed by the functional group interconversion to the required nitrile.

The overall synthetic workflow can be visualized as follows:

Figure 1: Overall synthetic workflow for Ozanimod via the this compound intermediate.

Protocols for Chiral Resolution

The cornerstone of this synthetic strategy is the efficient resolution of the racemic Ethyl 1-aminoindane-4-carboxylate. Two robust and widely applicable methods are presented below: Enzymatic Kinetic Resolution and Diastereomeric Salt Resolution.

Protocol 1: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a highly selective and environmentally benign method for separating enantiomers. Lipases are particularly effective for the selective acylation of one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted desired enantiomer. This method has been successfully applied to the resolution of closely related 4-substituted 1-aminoindanes.[4]

Workflow for Enzymatic Resolution:

Figure 2: Workflow for the enzymatic kinetic resolution of racemic Ethyl 1-aminoindane-4-carboxylate.

Step-by-Step Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve racemic Ethyl 1-aminoindane-4-carboxylate (1.0 eq.) in an appropriate organic solvent (e.g., toluene, methyl tert-butyl ether).

-

Addition of Acyl Donor: Add an acyl donor (e.g., ethyl acetate, isopropyl methoxyacetate) to the reaction mixture.

-

Enzyme Addition: Add a commercially available lipase, such as Candida antarctica lipase B (CAL-B), to the mixture. The enzyme can be in a free or immobilized form.

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) and monitor the progress of the reaction by chiral HPLC until approximately 50% conversion is reached.

-

Enzyme Removal: Once the desired conversion is achieved, remove the enzyme by filtration.

-

Separation: Concentrate the filtrate and separate the unreacted (S)-amine from the N-acylated (R)-amine by a suitable method such as column chromatography or selective extraction.

| Parameter | Typical Value |

| Enantiomeric Excess (ee) of (S)-amine | >99% |

| Theoretical Maximum Yield | 50% |

| Typical Isolated Yield | 40-45% |

| Table 1: Typical results for the enzymatic kinetic resolution of 1-aminoindane derivatives. |

Protocol 2: Diastereomeric Salt Resolution

Classical resolution via the formation of diastereomeric salts is a well-established and scalable method for separating enantiomers of amines.[5][6] This technique involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[5]

Step-by-Step Protocol:

-

Salt Formation: Dissolve racemic Ethyl 1-aminoindane-4-carboxylate in a suitable solvent (e.g., ethanol, isopropanol). Add a solution of a chiral resolving agent (e.g., L-tartaric acid, di-p-toluoyl-L-tartaric acid) in the same solvent.

-

Crystallization: Heat the mixture to obtain a clear solution and then allow it to cool slowly to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane, ethyl acetate) and an aqueous basic solution (e.g., sodium bicarbonate, sodium hydroxide).

-

Extraction and Isolation: Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

| Parameter | Typical Value |

| Enantiomeric Excess (ee) of (S)-amine | >98% (after one or two crystallizations) |

| Typical Isolated Yield | 35-45% |

| Table 2: Expected results for diastereomeric salt resolution. |

Conversion to (S)-4-cyano-1-aminoindane

The ethyl carboxylate group of the resolved intermediate must be converted to a nitrile to proceed with the synthesis of Ozanimod. A common and effective method for this transformation is a two-step process involving the formation of a primary amide followed by dehydration.

Step-by-Step Protocol:

-

Amidation:

-

Treat this compound with a solution of ammonia in methanol or aqueous ammonia at elevated temperature and pressure in a sealed reactor.

-

Alternatively, the ester can be hydrolyzed to the corresponding carboxylic acid, which is then converted to the primary amide using a coupling agent (e.g., EDC, HOBt) and ammonia.

-

-

Dehydration:

-

To the resulting (S)-1-aminoindane-4-carboxamide, add a dehydrating agent such as phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), or Burgess reagent in an appropriate solvent (e.g., pyridine, dichloromethane).

-

Heat the reaction mixture as required and monitor for the completion of the reaction.

-

After an aqueous workup and extraction, the desired (S)-4-cyano-1-aminoindane can be isolated.

-

Conclusion

This compound is a highly valuable and strategic intermediate in the synthesis of Ozanimod. Its preparation through robust chiral resolution techniques such as enzymatic kinetic resolution or diastereomeric salt formation provides a reliable pathway to the enantiomerically pure aminoindane core. The subsequent conversion of the ethyl carboxylate to the essential cyano group is a straightforward chemical transformation. By leveraging this intermediate, researchers and drug development professionals can establish the critical stereocenter of Ozanimod early in the synthetic sequence, facilitating a more efficient and scalable manufacturing process for this important therapeutic agent.

References

- Cianferotti, C., Barreca, G., Bollabathini, V., Carcone, L., Grainger, D., Staniland, S., & Taddei, M. (2021). Enantioselective Synthesis of Ozanimod, the Active Pharmaceutical Ingredient of a New Drug for Multiple Sclerosis. Chemistry – A European Journal, 27(24), 7234-7238*.

- Uthoff, F., Löwe, J., Harms, C., Donsbach, K., & Gröger, H. (2019). Chemoenzymatic Synthesis of a Chiral Ozanimod Key Intermediate Starting from Naphthalene as Cheap Petrochemical Feedstock. The Journal of Organic Chemistry, 84(9), 5330-5339.

- Uthoff, F., Löwe, J., Harms, C., Donsbach, K., & Gröger, H. (2019). Chemoenzymatic Synthesis of a Chiral Ozanimod Key Intermediate Starting from Naphthalene as Cheap Petrochemical Feedstock.

- Uthoff, F., Löwe, J., Harms, C., Donsbach, K., & Gröger, H. (2019). Chemoenzymatic Synthesis of a Chiral Ozanimod Key Intermediate Starting from Naphthalene as Cheap Petrochemical Feedstock.

- Gröger, H., & Donsbach, K. (2019). Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod. EP3553179A1.

- Cianferotti, C., Barreca, G., Bollabathini, V., Carcone, L., Grainger, D., Staniland, S., & Taddei, M. (2021). Enantioselective Synthesis of Ozanimod, the Active Pharmaceutical Ingredient of a New Drug for Multiple Sclerosis.

- Cianferotti, C., Barreca, G., Bollabathini, V., Carcone, L., Grainger, D., Staniland, S., & Taddei, M. (2021). Final 5-step enantioselective synthesis of Ozanimod.

- Wikipedia contributors. (2024). Chiral resolution. Wikipedia.

- Cohen, J. A., & Boster, A. (2018). Salts and solid state forms of ozanimod. WO2019094409A1.

- Fujiwara, T., & Nakano, M. (2019). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 15, 2235-2242.

- Devine, P. N., & Reider, P. J. (1997). Process for resolving chiral acids with 1-aminoindan-2-ols. US5677469A.

- Bizzarro, F. T. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology, 39(2).

- Pellicciari, R., & Moroni, F. (2004). Preparative resolution of 1-aminoindan-1,5-dicarboxylic acid (AIDA)

-

Wang, Z., & Li, Y. (2018). Expeditious synthesis of 1-aminoindane derivatives achieved by[7][8]-hydride shift mediated C(sp3)–H bond functionalization. Chemical Communications, 54(73), 10294-10297.

-

Abdel-Wahab, B. F., & Abdel-Gawad, H. (2016). A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4][8]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives and Some of their Reactions. ResearchGate.

- Paio, A., & Provera, S. (2009). A process for the preparation of (R)-1-aminoindanes. EP2181980A1.

- Swissmedic. (2020). SwissPAR - Zeposia.

- Konopelski, J. P., & Chu, K. S. (1992). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 70, 225.

- Longman, R. S., & Scherl, E. J. (2024). The discovery and development of the sphingosine 1-phosphate receptor modulator ozanimod in ulcerative colitis. Gastroenterology, 166(2), 223-233.

- Kopach, M. E., & Timmer, M. S. (2016). Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane. WO2016116607A1.

- Turck, A., & Plé, N. (2007). Straightforward Access to Ethyl 3-Aminofuropyridine-2-carboxylates from 1-Chloro-2-cyano- or 1-Hydroxy-2-cyano-Substituted Pyridines. Journal of Heterocyclic Chemistry, 44(6), 1349-1352.

- Rao, D. R., & Kankan, R. N. (2010). Process for the synthesis of propargylated aminoindan derivatives. EP2231582B1.

Sources

- 1. swissmedic.ch [swissmedic.ch]

- 2. The discovery and development of the sphingosine 1-phosphate receptor modulator ozanimod in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2019094409A1 - Salts and solid state forms of ozanimod - Google Patents [patents.google.com]

- 4. EP3553179A1 - Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod - Google Patents [patents.google.com]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. pharmtech.com [pharmtech.com]

- 7. A Process For The Preparation Of Ozanimod Intermediate [quickcompany.in]

- 8. Organic Syntheses Procedure [orgsyn.org]

Application Note: Strategic Hydrolysis of Ethyl (S)-1-aminoindane-4-carboxylate for Pharmaceutical Intermediate Synthesis

Abstract

Ethyl (S)-1-aminoindane-4-carboxylate is a pivotal chiral building block in the synthesis of various pharmaceutical agents. Its conversion to the corresponding carboxylic acid, (S)-1-aminoindane-4-carboxylic acid, is a critical transformation that requires careful selection of hydrolysis conditions to ensure high yield while preserving the stereochemical integrity of the chiral center. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic selection and implementation of hydrolysis protocols for this substrate. We will explore acid-catalyzed, base-mediated (saponification), and enzymatic hydrolysis methods, detailing the underlying chemical principles, providing comparative analysis, and offering robust, step-by-step protocols.

Introduction: The Significance of (S)-1-aminoindane-4-carboxylic Acid

The 1-aminoindane scaffold is a privileged structure in medicinal chemistry, appearing in a range of therapeutic agents. The stereochemistry at the C1 position is often crucial for biological activity, making enantiomerically pure intermediates like (S)-1-aminoindane-4-carboxylic acid highly valuable. The hydrolysis of its ethyl ester precursor is a foundational step in many synthetic routes. The primary challenge in this process is the cleavage of the ester bond without inducing racemization of the adjacent stereocenter or promoting unwanted side reactions. This guide dissects the primary methodologies to achieve this transformation efficiently and selectively.

Foundational Principles of Ester Hydrolysis

The conversion of an ester to a carboxylic acid is fundamentally a reaction with water, which can be significantly accelerated by a catalyst.[1] The choice of catalyst—acid, base, or enzyme—dictates the reaction mechanism, conditions, and outcome.

Acid-Catalyzed Hydrolysis

This method involves heating the ester in the presence of water and a strong acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][2] The reaction is reversible, and its mechanism proceeds through the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water.[2] To drive the reaction to completion, a large excess of water is typically used.[1][2]

Base-Mediated Hydrolysis (Saponification)

Alkaline hydrolysis is the most common method for cleaving esters.[1] It involves heating the ester with a stoichiometric amount of a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH). The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[3] Unlike acid catalysis, this process is effectively irreversible because the final step is the deprotonation of the resulting carboxylic acid by the base to form a stable carboxylate salt.[1][4] An acidic workup is required to protonate the salt and isolate the free carboxylic acid.

Enzymatic Hydrolysis

Enzymatic methods offer a green and highly selective alternative. Hydrolases, such as lipases and proteases, can catalyze ester cleavage under mild pH and temperature conditions.[5][6][7] The high stereoselectivity of these biocatalysts arises from their complex, chiral active sites, which preferentially bind and react with one enantiomer, minimizing the risk of racemization.[8][9] This makes enzymatic hydrolysis particularly attractive for chiral substrates like this compound.

Comparative Analysis of Hydrolysis Strategies

The optimal hydrolysis strategy depends on the specific requirements of the synthesis, including scale, sensitivity of the substrate to racemization, and desired purity.

| Parameter | Acid-Catalyzed Hydrolysis | Base-Mediated Hydrolysis | Enzymatic Hydrolysis |

| Mechanism | Reversible equilibrium[1][2] | Irreversible (Saponification)[1] | Enzyme-catalyzed, highly selective[5] |

| Reagents | Strong acids (HCl, H₂SO₄), excess H₂O | Stoichiometric strong base (NaOH, LiOH) | Hydrolase enzyme (e.g., Lipase, Protease) in buffer |

| Conditions | High temperature (reflux) | Moderate to high temperature | Mild temperature (25-50 °C), controlled pH |

| Racemization Risk | Moderate to High, especially with prolonged heating | Moderate, depends on substrate and conditions | Very Low, preserves stereointegrity[8] |

| Workup | Neutralization, extraction | Acidification of carboxylate salt, extraction | Enzyme removal (filtration/denaturation), extraction |

| Advantages | Inexpensive reagents, straightforward setup | Irreversible, high conversion, generally fast | High selectivity, mild conditions, environmentally friendly |

| Disadvantages | Reversible, harsh conditions, risk of side reactions/racemization | Requires stoichiometric base, harsh for sensitive substrates | Higher reagent cost, requires screening/optimization |

Experimental Protocols & Workflows

The following diagram illustrates the general workflow for the hydrolysis of this compound, leading to analytical validation of the final product.

Caption: General workflow for hydrolysis and product validation.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol is adapted from established procedures for the hydrolysis of related amino esters and amides under acidic conditions.[10] It is suitable for robust substrates where a slight risk of racemization is tolerable.

Materials:

-

This compound

-

6M Hydrochloric Acid (HCl)

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Ethyl Acetate (EtOAc)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

Procedure:

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 eq). Add a 1:1 mixture of 6M HCl and deionized water (e.g., 10 mL per gram of ester).

-

Hydrolysis: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 6-12 hours).

-

Workup - Neutralization: Cool the reaction mixture to room temperature, then carefully neutralize to pH ~7-8 by the slow addition of a saturated NaHCO₃ solution. Be cautious of CO₂ evolution.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Protocol 2: Base-Mediated Hydrolysis (Saponification)

This protocol employs standard saponification conditions, which are highly effective due to the irreversible nature of the reaction.

Materials:

-

This compound

-

Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

-

Tetrahydrofuran (THF) and Water (as a solvent system)

-

1M Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

-

Brine (saturated NaCl solution)

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Base Addition: Add LiOH (1.5 - 2.0 eq) to the solution and stir vigorously at room temperature. The reaction can be gently heated (40-50 °C) to increase the rate if necessary.

-

Monitoring: Monitor the reaction by TLC or HPLC until completion (typically 2-6 hours).

-

Workup - Quenching: Cool the mixture to 0 °C in an ice bath. Quench any remaining base and protonate the carboxylate salt by slowly adding 1M HCl until the pH of the aqueous layer is acidic (pH ~2-3).

-

Extraction: Extract the product into an organic solvent like EtOAc or DCM (3 x volume).

-

Washing: Wash the combined organic layers with brine to remove residual salts.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to afford the product.

-

Purification: Purify as described in Protocol 1.

Protocol 3: Enzymatic Hydrolysis

This protocol provides a framework for screening and utilizing a hydrolase for stereoretentive hydrolysis. α-Chymotrypsin is a well-documented enzyme for the hydrolysis of amino acid esters.[5][8][9]

Materials:

-

This compound

-

α-Chymotrypsin (or other suitable lipase/protease)

-

Phosphate buffer (e.g., 0.1 M, pH 7.5)

-

Acetonitrile or Dimethyl Sulfoxide (DMSO) as a co-solvent (if needed for solubility)[11]

-

Ethyl Acetate (EtOAc)

-

1M Hydrochloric Acid (HCl)

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in a minimal amount of a water-miscible co-solvent like acetonitrile.

-

Reaction Setup: In a temperature-controlled vessel, add phosphate buffer. Add the enzyme (e.g., 1-10% w/w relative to the substrate). Allow the enzyme to dissolve/disperse.

-

Initiation: Start the reaction by adding the substrate solution dropwise to the buffered enzyme solution while stirring gently at the optimal temperature for the enzyme (e.g., 37 °C for α-Chymotrypsin).

-

Monitoring: Monitor the reaction progress by chiral HPLC to track the disappearance of the (S)-ester and the appearance of the (S)-acid. This also allows for the simultaneous confirmation that no racemization is occurring.

-

Workup - Denaturation & Extraction: Once the reaction reaches the desired conversion, stop it by adding a water-immiscible organic solvent like EtOAc and acidifying the mixture with 1M HCl to pH ~2-3. This denatures the enzyme and protonates the product.

-

Separation: Separate the organic layer. Extract the aqueous layer again with EtOAc.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the product with high enantiomeric purity.

Analytical Characterization

To ensure the success of the hydrolysis and confirm the integrity of the product, a thorough analytical validation is essential.

-

Reaction Monitoring: Use TLC (e.g., 1:1 Hexane:EtOAc with UV visualization) or reverse-phase HPLC to track the conversion of the more nonpolar ester to the more polar carboxylic acid.

-

Structural Confirmation: Use ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm the structure of the final product.

-